3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a complex organic compound with the molecular formula C13H16Cl3N3O3 and a molecular weight of 368.65 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a trichloroethyl group, and a diethylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide to introduce the nitro groupSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment and stringent safety protocols to handle the reactive intermediates and hazardous chemicals involved. The process is optimized to maximize efficiency and minimize waste, adhering to environmental regulations and standards .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloroethyl and diethylamino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[2,2,2-trichloro-1-((2-furylmethyl)amino)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(3-nitrophenylamino)ethyl]benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C13H16Cl3N3O3 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-3-18(4-2)12(13(14,15)16)17-11(20)9-6-5-7-10(8-9)19(21)22/h5-8,12H,3-4H2,1-2H3,(H,17,20) |
InChI Key |
QGTASLKEGGOMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.